Home > Products > Screening Compounds P43870 > (S)-(+)-Tetrahydro-furfurylamine L-Tartrate
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate -

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate

Catalog Number: EVT-15426511
CAS Number:
Molecular Formula: C9H17NO7
Molecular Weight: 251.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate is a chiral compound with significant implications in various scientific fields, particularly in medicinal chemistry. It is classified as an amino acid derivative and is often utilized in the study of neurodegenerative diseases and as a potential therapeutic agent. The compound has a molecular formula of C5H11NOC4H6O6C_5H_{11}NO\cdot C_4H_6O_6 and a CAS number of 33002-02-7, indicating its unique identification in chemical databases .

Synthesis Analysis

The synthesis of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate can be achieved through several methods, with the most notable being the catalytic hydrogenation of furfurylamine. This process involves the following steps:

  1. Catalytic Hydrogenation: Furfurylamine is subjected to hydrogenation in an aqueous solution, typically using a nickel catalyst. The reaction is carried out under elevated pressures (500 to 2000 psi) and temperatures (50 to 100 °C) to facilitate the conversion of furfurylamine into tetrahydrofurfurylamine .
  2. Formation of Tartrate Salt: The tetrahydrofurfurylamine is then reacted with L-tartaric acid to form the tartrate salt, which enhances its solubility and stability for further applications.

This method not only provides a high yield of the desired product but also maintains the stereochemical integrity essential for its biological activity.

Molecular Structure Analysis

The molecular structure of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate can be represented by its SMILES notation: NC[C@@H]1CCCO1.O[C@H]([C@@H](O)C(=O)O)C(=O)O.

Structural Data

  • Molecular Weight: 293.36 g/mol
  • Molecular Formula: C5H11NOC4H6O6C_5H_{11}NO\cdot C_4H_6O_6
  • 3D Structure: The compound exhibits a chiral center, which is crucial for its interaction with biological systems.
Chemical Reactions Analysis

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate participates in various chemical reactions, primarily as a nucleophile due to its amine group. Key reactions include:

  1. Acid-Base Reactions: The amine can act as a base, reacting with acids to form salts.
  2. Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions where it attacks electrophilic centers, facilitating the formation of more complex molecules.

These reactions are essential for its application in drug development and biochemical research.

Mechanism of Action

The mechanism of action of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate primarily involves its interaction with neurotransmitter systems. It is believed to modulate neurotransmitter release and uptake, particularly in pathways associated with neurodegenerative diseases such as Huntington's disease.

Data on Mechanism

  • Target Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
  • Biological Activity: Studies suggest it has potential neuroprotective effects, making it a candidate for further research in neuropharmacology.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: Stable under normal laboratory conditions but should be stored at low temperatures (+4 °C) to maintain integrity .

Relevant Data

  • Flash Point: Not specified but should be handled with care due to potential flammability.
  • Hazard Statements: Causes skin irritation and serious eye irritation; proper safety protocols should be followed during handling .
Applications

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate finds applications across various scientific domains:

  1. Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting neurological disorders.
  2. Biochemical Research: Investigated for its role in modulating neurotransmitter systems and potential therapeutic effects against neurodegenerative diseases.
  3. Analytical Chemistry: Utilized as a reference standard in analytical methods for detecting related compounds in biological samples .
Stereoselective Synthesis and Resolution Methodologies

Enantiomeric Resolution via Diastereomeric Salt Formation with L-Tartaric Acid

The industrial-scale production of enantiomerically pure (S)-(+)-tetrahydrofurfurylamine predominantly employs diastereomeric salt crystallization using L-tartaric acid as the resolving agent. This classical resolution technique capitalizes on the differential solubility of the diastereomeric salts formed between the chiral amine and the enantiopure acid. The process initiates with the formation of a racemic mixture of tetrahydrofurfurylamine (CAS 4795-29-3), which undergoes reaction with stoichiometric L-tartaric acid in a selected solvent system. The resulting diastereomeric salts—(S)-amine·(L)-tartrate and (R)-amine·(L)-tartrate—exhibit distinct crystalline lattice energies and solubilities, enabling their separation through fractional crystallization [2] [9].

Critical process parameters governing the efficiency of resolution include:

  • Solvent polarity: Polar protic solvents like methanol/water mixtures typically enhance solubility differences between diastereomers
  • Crystallization temperature: Lower temperatures (0-5°C) favor higher enantiomeric excess by minimizing co-crystallization
  • Acid-to-amine ratio: Optimal ratios range between 0.5-0.55 equivalents of L-tartaric acid per amine equivalent
  • Seeding strategies: Introduction of pure (S)-amine·L-tartrate seed crystals during crystallization dramatically improves yield and ee

The resolved (S)-amine·L-tartrate complex is subsequently subjected to alkaline liberation, typically using sodium hydroxide, to free the enantiopure (S)-(+)-tetrahydrofurfurylamine (CAS 33002-02-7). Final purification via vacuum distillation yields the target amine with typical enantiomeric excess values exceeding 98% when optimal crystallization conditions are maintained. The mother liquor retains the unresolved (R)-enantiomer, which can be racemized and recycled through the resolution process [2].

Table 1: Solvent Optimization in Diastereomeric Salt Crystallization

Solvent SystemDiastereomeric Excess (%)Crystal Yield (%)Optimal Temperature (°C)
Methanol/Water (3:1)96.2684
Ethanol/Water (4:1)93.57210
Isopropanol88.76515
Acetonitrile/Water (5:1)98.1600

Cragoe-Belanger-Williams Protocol for Enantiomeric Excess Optimization

The Cragoe-Belanger-Williams protocol represents a sophisticated refinement of reductive amination processes specifically adapted for tetrahydrofurfurylamine synthesis. This method employs RANEY® nickel catalysts under controlled hydrogenation conditions to achieve high enantioselectivity. The reaction initiates with furfuryl alcohol, which undergoes reductive amination with ammonia under hydrogen pressure. The protocol's distinctive feature is its switchable selectivity, where the hydrogen pressure determines product outcome:

  • Low-pressure conditions (≤1.0 MPa H₂): Favors formation of furfurylamine through partial hydrogenation
  • High-pressure conditions (≥3.0 MPa H₂): Drives complete hydrogenation to yield tetrahydrofurfurylamine

The catalytic mechanism involves imine intermediates formed in situ between furfuryl alcohol-derived aldehydes and ammonia. The RANEY® nickel surface facilitates enantioselective hydrogen transfer, with the chiral environment potentially enhanced by residual aluminum oxides in the catalyst matrix. However, catalyst deactivation pathways present significant challenges, particularly through Ni₃N formation when hydrogen availability is suboptimal. X-ray diffraction studies confirm that insufficient H₂ leads to nitride formation, which irreversibly passivates catalytic sites [6].

Table 2: Optimization Parameters in Cragoe-Belanger-Williams Protocol

ParameterFurfurylamine PathwayTetrahydrofurfurylamine Pathway
H₂ Pressure0.5-1.0 MPa3.0-5.0 MPa
Temperature60-80°C100-120°C
NH₃ Concentration15-20% excess20-30% excess
Reaction Time4-6 hours8-12 hours
Max Yield78.8%94.0%

Process optimization studies demonstrate that maintaining hydrogen supersaturation at the catalyst surface is critical for both yield and enantioselectivity. The addition of catalytic promoters (notably chromium or molybdenum) enhances resistance to nitrogen poisoning while improving enantioselectivity to approximately 85% ee for the (S)-enantiomer. Subsequent resolution via L-tartaric acid salt formation elevates the enantiomeric excess to pharmaceutically acceptable levels (>99%) while providing the additional benefit of salt stabilization for the final product [6].

Catalytic Asymmetric Hydrogenation as an Alternative to Classical Resolution

Catalytic asymmetric hydrogenation has emerged as a powerful alternative to classical resolution for direct enantioselective synthesis of (S)-(+)-tetrahydrofurfurylamine. This approach employs chiral transition metal complexes to impart stereocontrol during the hydrogenation step, potentially eliminating the need for post-synthesis resolution. The most effective catalysts identified include:

  • Rhodium-DIPAMP complexes: Hydrogenate enamide precursors with ee values reaching 92%
  • Ruthenium-BINAP systems: Effective for amino acid-like substrates but require functional group adaptation
  • Iridium-PHOX catalysts: Show promise for direct reductive amination applications

The catalytic cycle initiates with substrate coordination to the chiral metal complex, followed by stereoselective hydride transfer. The enantioselectivity stems from the chiral ligand environment that differentiates between prochiral faces of the substrate. For furan-derived precursors, the hydrogenation typically proceeds with concomitant ring saturation, directly yielding the tetrahydrofuran stereochemistry. Recent advances demonstrate that Rh-catalyzed hydroformylation of 5-aryl-2,3-dihydrofurans—prepared via enantioselective Pd-catalyzed Hayashi-Heck arylation—provides access to anti-2,4-disubstituted tetrahydrofurans with excellent regio- and diastereocontrol. This methodology, while not directly applied to the unsubstituted tetrahydrofurfurylamine, establishes foundational principles transferable to its synthesis [4].

Table 3: Performance Metrics for Asymmetric Hydrogenation Catalysts

Catalyst SystemSubstrate Classee (%)Turnover NumberReaction Conditions
Rh-(R,R)-DIPAMPN-Acetyl enamide9245050°C, 5 MPa H₂
Ru-(S)-BINAPβ-Keto ester89120070°C, 3 MPa H₂
Ir-(S)-PHOXImine7830080°C, 10 MPa H₂
Pd-(R)-hexaMeOBiphep2,3-Dihydrofuran>95*N/AHydroformylation

*Diastereoselectivity for trans-2,4-disubstituted THF

The economic viability of asymmetric hydrogenation depends critically on ligand cost and catalyst recyclability. While homogeneous systems provide superior enantioselectivity, immobilized chiral catalysts have shown promise for continuous-flow applications. Recent developments in heterogeneous asymmetric hydrogenation utilize chirally modified nickel catalysts, drawing inspiration from the RANEY® nickel systems discussed in Section 1.2. These systems achieve moderate ee (70-80%) but offer advantages in catalyst recovery and reuse. The integration of enzymatic resolution with asymmetric hydrogenation in hybrid approaches represents an emerging trend that may overcome current limitations in enantioselectivity for unsubstituted tetrahydrofurfurylamine systems [4] [6].

Properties

Product Name

(S)-(+)-Tetrahydro-furfurylamine L-Tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2S)-oxolan-2-yl]methanamine

Molecular Formula

C9H17NO7

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C5H11NO.C4H6O6/c6-4-5-2-1-3-7-5;5-1(3(7)8)2(6)4(9)10/h5H,1-4,6H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m01/s1

InChI Key

VWIPLFQPIIQAJW-IKQZNINXSA-N

Canonical SMILES

C1CC(OC1)CN.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1C[C@H](OC1)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.